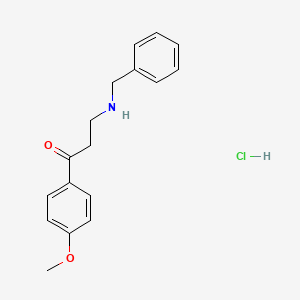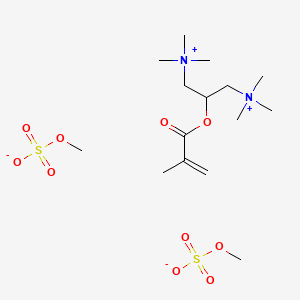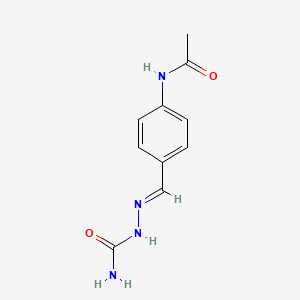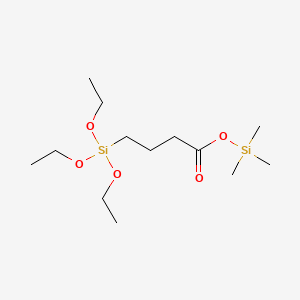![molecular formula C18H11Cl2N5O4 B13754510 4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline CAS No. 72927-94-7](/img/structure/B13754510.png)
4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline is an organic compound known for its vibrant color properties. It is primarily used as a dye in various industries, including textiles, leather, and plastics . This compound is characterized by its azo group, which is responsible for its color, and its nitro and chloro substituents, which influence its chemical reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,6-dichloro-4-nitroaniline, which is then coupled with 4-nitroaniline under acidic conditions to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols can replace the chloro groups under basic conditions.
Major Products
Reduction: The reduction of nitro groups results in the formation of corresponding amines.
Substitution: Substitution reactions yield derivatives where the chloro groups are replaced by other functional groups.
Applications De Recherche Scientifique
4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile, leather, and plastic industries for coloring purposes
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure upon exposure to different conditions, such as pH and light. This property makes it useful as a dye and indicator. The nitro and chloro substituents also play a role in its reactivity and stability, influencing how it interacts with other molecules and its overall behavior in various environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2,6-Dichloro-4-nitrophenyl)azo]-N,N-diethylaniline
- 4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(2-methoxyphenyl)aniline
Uniqueness
4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline is unique due to its specific combination of nitro and chloro substituents, which confer distinct chemical properties and reactivity. This makes it particularly suitable for applications requiring stable and vibrant dyes .
Propriétés
Numéro CAS |
72927-94-7 |
|---|---|
Formule moléculaire |
C18H11Cl2N5O4 |
Poids moléculaire |
432.2 g/mol |
Nom IUPAC |
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C18H11Cl2N5O4/c19-16-9-15(25(28)29)10-17(20)18(16)23-22-13-3-1-11(2-4-13)21-12-5-7-14(8-6-12)24(26)27/h1-10,21H |
Clé InChI |
HGNCUZYSZRALIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)
![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)
![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)





![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)


